Cas no 28921-64-4 (3-(thiomorpholin-4-yl)propanoic acid)
3-(thiomorpholin-4-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-Thiomorpholinepropanoicacid
- 3-thiomorpholin-4-ylpropanoic acid
- 4-Thiomorpholinepropionicacid (8CI)
- 3-(thiomorpholin-4-yl)propanoic acid
- 4-Thiomorpholinepropanoic acid
- 3-Thiomorpholinopropanoic acid
- AKOS009232631
- 28921-64-4
- SCHEMBL4381054
- F8885-5315
- PARAMETHASONEACETATE(200MG)
- FT-0709645
- DTXSID70613909
-
- Inchi: 1S/C7H13NO2S/c9-7(10)1-2-8-3-5-11-6-4-8/h1-6H2,(H,9,10)
- InChI Key: JMCCATDJWZPREQ-UHFFFAOYSA-N
- SMILES: S1CCN(CCC(=O)O)CC1
Computed Properties
- Exact Mass: 175.06700
- Monoisotopic Mass: 175.06669983g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 134
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.1
- Topological Polar Surface Area: 65.8Ų
Experimental Properties
- PSA: 65.84000
- LogP: 0.44780
3-(thiomorpholin-4-yl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T430390-1mg |
4-Thiomorpholine propanoic acid |
28921-64-4 | 1mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T430390-2mg |
4-Thiomorpholine propanoic acid |
28921-64-4 | 2mg |
$ 65.00 | 2022-06-02 | ||
| TRC | T430390-10mg |
4-Thiomorpholine propanoic acid |
28921-64-4 | 10mg |
$ 80.00 | 2022-06-02 | ||
| Life Chemicals | F8885-5315-0.25g |
3-(thiomorpholin-4-yl)propanoic acid |
28921-64-4 | 95%+ | 0.25g |
$511.0 | 2023-09-05 | |
| Life Chemicals | F8885-5315-0.5g |
3-(thiomorpholin-4-yl)propanoic acid |
28921-64-4 | 95%+ | 0.5g |
$538.0 | 2023-09-05 | |
| Life Chemicals | F8885-5315-1g |
3-(thiomorpholin-4-yl)propanoic acid |
28921-64-4 | 95%+ | 1g |
$567.0 | 2023-09-05 | |
| Life Chemicals | F8885-5315-2.5g |
3-(thiomorpholin-4-yl)propanoic acid |
28921-64-4 | 95%+ | 2.5g |
$1134.0 | 2023-09-05 | |
| Life Chemicals | F8885-5315-5g |
3-(thiomorpholin-4-yl)propanoic acid |
28921-64-4 | 95%+ | 5g |
$1701.0 | 2023-09-05 | |
| Life Chemicals | F8885-5315-10g |
3-(thiomorpholin-4-yl)propanoic acid |
28921-64-4 | 95%+ | 10g |
$2381.0 | 2023-09-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1652895-250mg |
3-Thiomorpholinopropanoic acid |
28921-64-4 | 98% | 250mg |
¥8389.00 | 2024-05-20 |
3-(thiomorpholin-4-yl)propanoic acid Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
Additional information on 3-(thiomorpholin-4-yl)propanoic acid
Introduction to 4-Thiomorpholinepropanoicacid (CAS No. 28921-64-4)
4-Thiomorpholinepropanoicacid, identified by its Chemical Abstracts Service (CAS) number 28921-64-4, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a unique structural motif that combines a morpholine ring with a propanoic acid side chain, has garnered attention for its versatile applications in drug discovery and molecular design. The presence of a sulfur atom within the morpholine ring introduces distinct electronic and steric properties, making it a valuable scaffold for developing novel therapeutic agents.
The chemical structure of 4-Thiomorpholinepropanoicacid can be described as a derivative of morpholine, where the nitrogen atom of the morpholine ring is replaced by a sulfur atom, forming a thiomorpholine moiety. This modification imparts enhanced reactivity and binding affinity, which are critical factors in medicinal chemistry. The propanoic acid side chain further extends the functional diversity of the molecule, allowing for various chemical modifications such as esterification, amidation, or coupling with other pharmacophores.
In recent years, 4-Thiomorpholinepropanoicacid has been extensively studied for its potential in the development of bioactive compounds. One of the most compelling areas of research involves its application as a key intermediate in the synthesis of small-molecule inhibitors targeting specific biological pathways. For instance, studies have demonstrated its utility in creating inhibitors of enzymes involved in cancer metabolism and inflammation. The thiomorpholine scaffold has shown promise in enhancing drug-like properties such as solubility, bioavailability, and metabolic stability.
Moreover, the incorporation of 4-Thiomorpholinepropanoicacid into drug candidates has been explored for its ability to modulate receptor binding. Research indicates that this compound can act as a partial agonist or antagonist at various G-protein coupled receptors (GPCRs), which are integral to numerous physiological processes. By fine-tuning the structural features of 4-Thiomorpholinepropanoicacid, chemists can achieve selective receptor engagement, minimizing off-target effects and improving therapeutic efficacy.
Recent advancements in computational chemistry have further illuminated the potential of 4-Thiomorpholinepropanoicacid as a pharmacological building block. Molecular docking studies have revealed that this compound can interact with a wide range of biological targets, including kinases, proteases, and ion channels. These interactions are mediated by the polar sulfur atom and the carboxylic acid group, which facilitate hydrogen bonding and hydrophobic interactions with protein residues.
The synthesis of 4-Thiomorpholinepropanoicacid has also seen significant innovation. Traditional methods often involve multi-step reactions starting from readily available precursors such as morpholine and thiol compounds. However, modern synthetic approaches have focused on developing more efficient and scalable routes. For example, catalytic hydrogenation techniques have been employed to introduce the thiol group into the morpholine backbone with high selectivity and yield. Additionally, green chemistry principles have been integrated into these processes to minimize waste and reduce environmental impact.
In clinical research, 4-Thiomorpholinepropanoicacid derivatives have been investigated for their therapeutic potential in treating neurological disorders. Preliminary studies suggest that certain analogs exhibit neuroprotective effects by modulating neurotransmitter release and receptor activity. These findings are particularly exciting given the growing burden of neurodegenerative diseases worldwide. Further preclinical studies are underway to evaluate the safety and efficacy of these compounds in animal models.
The role of 4-Thiomorpholinepropanoicacid in material science is another emerging area of interest. Its unique structural features make it an excellent candidate for designing functional materials with applications in biomedicine and nanotechnology. For instance, researchers have explored its use in creating polymers with enhanced biodegradability and mechanical strength. These materials could find applications in drug delivery systems, tissue engineering scaffolds, and smart coatings.
As our understanding of molecular interactions continues to evolve, the significance of 4-Thiomorpholinepropanoicacid is likely to grow even further. Ongoing research efforts are focused on expanding its chemical space through combinatorial chemistry and library screening approaches. By systematically exploring derivatives with varied substituents, scientists aim to uncover novel bioactivities that could lead to breakthroughs in drug development.
In conclusion,4-Thiomorpholinepropanoicacid (CAS No. 28921-64-4) represents a fascinating compound with broad applications across pharmaceuticals, materials science, and beyond. Its unique structural attributes and versatile reactivity make it an indispensable tool for synthetic chemists and biologists alike. As research progresses,this molecule is poised to play an increasingly pivotal role in advancing scientific knowledge and therapeutic innovation.
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